N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives, which are then functionalized to introduce the oxalamide moiety. Key steps include:
Formation of the Spirocyclic Core: This can be achieved through the reaction of diols with appropriate ketones under acidic conditions to form the spirocyclic acetal.
Functionalization: The spirocyclic core is then modified to introduce the oxalamide group. This often involves the use of oxalyl chloride and amines under controlled conditions to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique spirocyclic structure could be useful in the design of novel polymers or materials with specific mechanical or thermal properties.
Biological Studies: The compound could be used as a probe to study biological pathways or as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could influence the compound’s binding affinity and specificity, while the oxalamide group may participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound that serves as a precursor in the synthesis of more complex derivatives.
2,2-Dimethoxyethylamine: A related amine that can be used in the synthesis of various oxalamide compounds.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide is unique due to its combination of a spirocyclic core and an oxalamide moiety. This structure imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-19-11(20-2)8-16-13(18)12(17)15-7-10-9-21-14(22-10)5-3-4-6-14/h10-11H,3-9H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHIRDIRERBISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1COC2(O1)CCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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